Cas no 897613-29-5 (N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide structure
897613-29-5 structure
Product Name:N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide
CAS No:897613-29-5
MF:C23H24N4O3S
MW:436.526663780212
CID:4664285
PubChem ID:18563026
Update Time:2025-07-09

N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
    • S1QEL
    • S1-QEL
    • S1QEL1.1, >=98% (HPLC)
    • XKB61329
    • N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
    • AKOS024620761
    • F2011-1277
    • 897613-29-5
    • S1QEL1.1
    • GLXC-15413
    • SCHEMBL24533684
    • N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide
    • Inchi: 1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)
    • InChI Key: BFNBJUBXXJKBFN-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(C)=CC=2)=NC(C)=C1CCNC(C(NC1C=CC=C(C=1)NC(C)=O)=O)=O

Computed Properties

  • Exact Mass: 436.15691181g/mol
  • Monoisotopic Mass: 436.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 128

Experimental Properties

  • Color/Form: Solid powder

N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide Security Information

  • Signal Word:Warning
  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide Pricemore >>

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N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide Related Literature

Additional information on N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide

Comprehensive Analysis of N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide (CAS 897613-29-5)

The compound N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide, identified by its CAS number 897613-29-5, represents a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. This thiazole-derived compound features a unique structural framework, combining an acetamidophenyl moiety with a methylphenyl-thiazole core, which has garnered attention for its potential applications in targeted therapies and drug development.

Recent advancements in small-molecule drug discovery have highlighted the importance of heterocyclic compounds like 897613-29-5. Researchers are particularly interested in its molecular interactions with biological targets, given its dual amide and thiazole functionalities. These structural elements are known to enhance binding affinity and selectivity, making it a candidate for studying enzyme inhibition or receptor modulation.

From a synthetic chemistry perspective, the ethanediamide bridge in CAS 897613-29-5 offers versatility for further derivatization. This aligns with the growing demand for structure-activity relationship (SAR) studies, a trending topic in medicinal chemistry forums and AI-driven drug design platforms. Computational models frequently query such compounds to predict ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), a key concern for modern researchers.

The 4-methylphenyl-thiazole segment of this molecule is particularly noteworthy. Thiazoles are celebrated for their bioisosteric properties, often serving as scaffolds in anticancer and anti-inflammatory agents. While 897613-29-5 is not yet clinically approved, its structural analogs appear in patents related to kinase inhibitors—a hot topic in precision medicine discussions.

Analytical challenges surrounding this compound include its solubility profile and crystallinity, common search terms among formulation scientists. Advanced techniques like X-ray diffraction and HPLC-MS are typically employed to characterize such polyfunctional molecules. These methods align with industry trends toward high-throughput screening and fragment-based drug design.

In the context of green chemistry, synthetic routes to N'-(3-acetamidophenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide are being optimized to reduce organic waste, reflecting broader sustainability goals. This resonates with frequent searches for "eco-friendly synthesis" in academic databases.

As the pharmaceutical industry increasingly focuses on personalized therapeutics, compounds like CAS 897613-29-5 gain relevance. Its molecular weight (a commonly searched parameter) of approximately 409.5 g/mol falls within the desirable range for blood-brain barrier permeability, sparking interest in neurological target research.

Future directions for this compound may involve proteomics studies to identify potential biomarkers it interacts with, or cryo-EM analyses to visualize binding modes—topics dominating recent NIH funding announcements. Such applications would leverage its hydrogen-bonding capacity from multiple carbonyl groups.

In summary, 897613-29-5 exemplifies the intersection of rational drug design and chemical biology. Its multifaceted structure addresses contemporary needs in target identification and lead optimization, while synthetic accessibility meets industrial scalability demands—making it a compound worth watching in forthcoming ACS publications and drug discovery pipelines.

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